Veverimer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Veverimer is used in treatment of Metabolic Acidosis Associated with Chronic Kidney Disease.

科学的研究の応用

Drug Interactions

Veverimer, an investigational drug for treating metabolic acidosis associated with chronic kidney disease (CKD), has limited potential for drug-drug interactions (DDIs) due to its non-systemic absorption. It primarily affects the gastrointestinal tract, with minimal binding to other drugs and a transient effect on gastric pH. Thus, veverimer poses a negligible risk of clinically significant DDIs (Shao et al., 2020).

Efficacy in Metabolic Acidosis

Veverimer has demonstrated efficacy in treating metabolic acidosis in CKD patients. In a study, 59% of patients treated with veverimer achieved significant improvements in serum bicarbonate levels, compared to 22% in the placebo group. This suggests veverimer's potential as an effective treatment for metabolic acidosis in CKD (Wesson et al., 2019).

Meta-Analysis of Efficacy and Safety

A meta-analysis encompassing three randomized controlled trials with 548 patients found that veverimer was associated with increased bicarbonate levels and improved physical function in CKD patients with metabolic acidosis. This analysis underscores veverimer's efficacy and safety for this condition (Liu et al., 2021).

Long-term Safety and Efficacy

In a long-term study, veverimer showed sustained efficacy in correcting metabolic acidosis and improving physical function in CKD patients. The treatment was well tolerated, with fewer discontinuations compared to placebo, highlighting its long-term safety and effectiveness (Wesson et al., 2019).

Mechanism of Action

Veverimer operates by selectively binding and removing hydrochloric acid from the gastrointestinal tract, leading to increased serum bicarbonate. It has a high binding capacity and specificity for chloride, demonstrating minimal interaction with other anions in the GI tract. This unique action mechanism positions veverimer as a novel treatment for metabolic acidosis in CKD patients (Klaerner et al., 2020).

Effect on Physical Function

A study focusing on diabetic CKD patients with metabolic acidosis showed that veverimer treatment led to significant improvements in serum bicarbonate and physical function. This indicates its potential benefits in enhancing the quality of life for this patient group (Mathur et al., 2021).

特性

CAS番号 |

2099678-27-8 |

|---|---|

製品名 |

Veverimer |

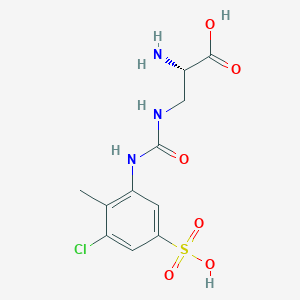

分子式 |

(C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z |

分子量 |

310.3101 |

IUPAC名 |

1,3-Propanediamine, N1,N3-di-2-propen-1-yl-, polymer with 1,2-dichloroethane and 2-propen-1-amine |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Veverimer; veverimerum; TRC101; WHO 11162; UNII-10VSMQY402. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)

![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)

![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)

![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)

![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)